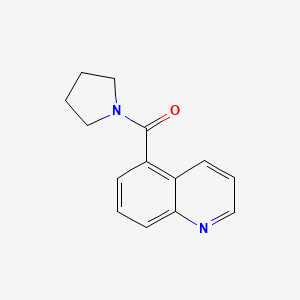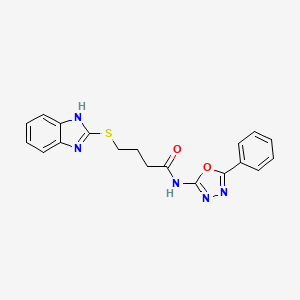![molecular formula C19H13N3OS B7476733 N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which plays a crucial role in the regulation of gene expression.
Mécanisme D'action
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide is a potent inhibitor of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide, which is a transcription factor that plays a crucial role in the regulation of gene expression. N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide is known to be overexpressed in various types of cancer, and its inhibition has been shown to suppress the growth of cancer cells. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide has been implicated in the regulation of inflammatory genes, and its inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide are primarily related to its inhibition of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide. This inhibition leads to the suppression of genes involved in cancer growth and inflammation, resulting in the observed therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide in lab experiments is its potency as a N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide inhibitor. This allows for the effective inhibition of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide-dependent gene expression, making it a valuable tool for studying the role of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide in various biological processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide. One area of interest is the development of more potent and selective N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide inhibitors, which may have improved therapeutic efficacy and reduced off-target effects. Additionally, further research is needed to fully understand the role of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide in various biological processes and to identify additional therapeutic applications for N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide inhibitors.
Méthodes De Synthèse
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide involves a series of chemical reactions. The starting material, 2-aminopyridine, is reacted with 2-bromoacetophenone to form 2-(2-acetylphenyl)pyridine. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide.
Applications De Recherche Scientifique
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, particularly in breast and lung cancer. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(16-10-5-6-12-20-16)21-14-8-2-1-7-13(14)19-22-15-9-3-4-11-17(15)24-19/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFLWFQOQEXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)



![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)

![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)



![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)